3-(Benzylamino)propanenitrile
Overview
Description
3-(Benzylamino)propionitrile is an organic compound with the molecular formula C10H12N2. It is a clear, colorless liquid that is used as a building block in the synthesis of various biologically active compounds. The compound is known for its role in aza-type Michael reactions and is often utilized in the preparation of chiral intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzylamino)propionitrile can be synthesized through the reaction of 3-bromopropionitrile with benzylamine. This reaction typically occurs under mild conditions and involves the nucleophilic substitution of the bromine atom by the benzylamine group .
Industrial Production Methods
While specific industrial production methods for 3-(Benzylamino)propionitrile are not widely documented, the compound is generally produced in laboratory settings using standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)propionitrile undergoes various chemical reactions, including:
Aza-type Michael reactions: This involves the addition of amines to α,β-unsaturated nitriles.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Aza-type Michael reactions: Common reagents include 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, and the reactions are typically carried out under mild conditions.
Substitution reactions: Reagents such as alkyl halides and other nucleophiles are used under standard organic synthesis conditions.
Major Products
Aza-type Michael reactions: Products include various chiral intermediates, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid.
Substitution reactions: Products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
3-(Benzylamino)propionitrile has several applications in scientific research:
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)propionitrile primarily involves its role as a nucleophile in aza-type Michael reactions. The benzylamino group acts as a nucleophilic center, attacking electrophilic carbon atoms in α,β-unsaturated nitriles. This leads to the formation of new carbon-nitrogen bonds and the generation of chiral intermediates .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propionitrile: Similar in structure but with a methyl group instead of a benzyl group.
3-Aminopropionitrile: Lacks the benzyl group, making it less sterically hindered.
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-amino-propionitrile: Contains a pyrazole ring, adding complexity to its structure.
Uniqueness
3-(Benzylamino)propionitrile is unique due to its benzyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral intermediates and biologically active compounds .
Properties
IUPAC Name |
3-(benzylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTGBAURSCEGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220889 | |
Record name | 3-(Benzylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-03-6 | |
Record name | 3-[(Phenylmethyl)amino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzylamino)propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Benzylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzylamino)propionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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